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Executive Summary
(-)-Pulegone (CAS No. 89-82-7), a monoterpene found in essential oils of plants like

pennyroyal and peppermint, has a well-documented toxicological profile of significant interest in

the fields of toxicology and drug development. Historically used in flavorings and herbal

remedies, its use is now restricted due to safety concerns. The primary organ of toxicity is the

liver, with hepatotoxicity being mediated by metabolic activation. Cytochrome P450 (CYP)

enzymes convert pulegone to its proximate toxic metabolite, menthofuran, which is further

metabolized to a reactive γ-ketoenal. This ultimate toxicant depletes hepatic glutathione (GSH)

and forms covalent adducts with cellular macromolecules, leading to centrilobular necrosis.[1]

[2][3][4][5] Studies in animal models have also indicated potential carcinogenicity in the liver

and urinary bladder at high doses, leading to its classification by IARC as a Group 2B

carcinogen, possibly carcinogenic to humans.[6] Genotoxicity studies, however, have largely

been negative, suggesting a non-genotoxic, threshold-based mechanism for its carcinogenicity.

[6][7][8][9] This document provides a comprehensive overview of the toxicokinetics,

mechanisms of toxicity, and key safety data for (-)-pulegone to inform risk assessment and

guide future research.

Regulatory Status
Pulegone's use in consumer products is regulated globally. In the United States, the FDA has

withdrawn authorization for its use as a synthetic flavoring substance in food as of 2018,
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although its presence from natural sources (like peppermint oil) is still permitted.[10] The

European Union also has maximum limits on the amount of pulegone permissible in foodstuffs.

[11] The International Agency for Research on Cancer (IARC) has classified pulegone as

"possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental

animals.[6]

Toxicokinetics and Metabolism
The toxicity of pulegone is intrinsically linked to its biotransformation.

Absorption and Distribution: Pulegone is rapidly absorbed following oral administration.

Metabolism: The metabolism of pulegone is complex and occurs primarily in the liver. It

involves several key pathways mediated by cytochrome P450 enzymes.[4][12]

Bioactivation to Menthofuran: The predominant pathway leading to toxicity involves the

allylic hydroxylation of pulegone at the C9 position to form 9-hydroxypulegone, which then

cyclizes to form menthofuran.[2][4][12] This conversion is primarily catalyzed by CYP2E1,

CYP1A2, and CYP2C19.[5][12]

Formation of Piperitenone: A second major pathway involves hydroxylation at the C5

position to yield 5-hydroxypulegone, which subsequently dehydrates to form piperitenone.

[2][4][12]

Detoxification Pathways: Detoxification occurs through several routes, including the

reduction of pulegone to pulegol, oxidation to 9-carboxypulegone, and conjugation with

glutathione and glucuronic acid.[2][3][4][12]

The balance between these bioactivation and detoxification pathways determines the ultimate

toxic outcome.[1]
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Metabolic Pathways of (-)-Pulegone

Mechanism of Toxicity
Hepatotoxicity
The primary toxic effect of pulegone is dose-dependent hepatotoxicity, characterized by

centrilobular necrosis.[4][5] The mechanism is initiated by the metabolic activation of pulegone

to menthofuran and subsequently to a highly reactive γ-ketoenal, pulegone-8-aldehyde.[2] This

electrophilic metabolite is responsible for the observed toxicity through two primary actions:
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Glutathione Depletion: The reactive metabolite avidly conjugates with hepatic glutathione

(GSH), leading to its depletion.[3][4] Depletion of GSH compromises the cell's antioxidant

defenses and detoxification capacity, exacerbating cellular injury.[1]

Covalent Binding: The γ-ketoenal forms covalent adducts with cellular proteins and other

macromolecules, disrupting their function and leading to cytotoxicity and cell death.[1][2]

Inhibition of CYP450 metabolism attenuates this toxicity, while depletion of GSH exacerbates it,

confirming the central role of this bioactivation pathway.[1][3]
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Mechanism of Pulegone-Induced Hepatotoxicity

Urothelial Toxicity
In long-term studies, high doses of pulegone have been shown to cause urothelial tumors in

female rats.[6][13] The proposed mode of action involves urothelial cytotoxicity and consequent

regenerative cell proliferation. Pulegone and its metabolites are excreted in the urine and, at

high concentrations, can be directly cytotoxic to the bladder's superficial cell layer, causing

necrosis and exfoliation.[7][13] This damage triggers a sustained increase in cell proliferation,

which over time can lead to hyperplasia and tumor formation.[7][13]

Toxicological Data
Quantitative data from various toxicological studies are summarized below.

Acute Toxicity
Pulegone is considered highly toxic following acute exposure.[7] The median lethal dose

(LD50) varies by species and route of administration.

Species Route LD50 Value Reference(s)

Rat Oral 470 mg/kg bw [2],[14],[15]

Rat Intraperitoneal 150 mg/kg bw [16]

Mouse Subcutaneous 1709 mg/kg bw [16]

Rabbit Dermal 3090 mg/kg bw [14],[15]

Dog Intravenous 330 mg/kg bw (LDLo) [16]

bw: body weight; LDLo: Lowest published lethal dose.

Repeated Dose Toxicity
Sub-chronic studies have identified the liver and nervous system as target organs.
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Species Duration Route NOAEL
Key
Findings

Reference(s
)

Rat 28 days Gavage
20 mg/kg

bw/day

Vacuolization

of

hepatocytes,

"cyst-like

spaces" in

brain white

matter at

higher doses.

[7]

Rat 90 days

Diet (in

peppermint

oil)

0.44 mg/kg

bw/day (for

pulegone)

Nephropathy

at higher

doses.

[2]

Rat 4-6 weeks Gavage
< 75 mg/kg

bw/day

Superficial

bladder cell

necrosis and

exfoliation.

[7]

NOAEL: No-Observed-Adverse-Effect Level.

Genotoxicity and Carcinogenicity
Genotoxicity Despite its classification as a possible carcinogen, pulegone has consistently

tested negative in a range of genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test): Pulegone was not mutagenic in various

Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, TA1537), with or without

metabolic activation.[7][9][12]

In Vivo Micronucleus Test: No significant increase in micronucleated erythrocytes was

observed in mice administered pulegone by gavage for 3 months at doses up to 150 mg/kg

bw/day.[7]

Other Assays: It was reported as weakly mutagenic in a Drosophila melanogaster somatic

mutation test.[12] Overall, the weight of evidence suggests that pulegone is not genotoxic.[6]
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[7][8][11]

Carcinogenicity A two-year bioassay conducted by the National Toxicology Program (NTP)

found clear evidence of carcinogenic activity in rodents.[6]

Mice (B6C3F1): Increased incidences of hepatocellular adenoma and hepatoblastoma.

Rats (F344/N): Increased incidences of urinary bladder papilloma and carcinoma (females)

and liver neoplasms.

The lack of genotoxicity suggests that the observed tumors arise from a non-genotoxic mode of

action involving chronic cytotoxicity and regenerative cell proliferation.[6][13]

Key Experimental Protocols
NTP 2-Year Carcinogenicity Bioassay

Objective: To evaluate the long-term toxicity and carcinogenic potential of pulegone.

Test System: Male and female F344/N rats and B6C3F1 mice.

Administration: Pulegone in corn oil was administered via gavage, 5 days per week for 104

weeks. Doses for rats ranged from 18.75 to 150 mg/kg bw/day, and for mice from 37.5 to 150

mg/kg bw/day.[7]

Endpoints Evaluated: Survival, body weight, clinical observations, and comprehensive

histopathological examination of all major organs and tissues. Serum levels of liver enzymes

(ALT, GGT, ALP) were also monitored.[1]

Protocol Summary: Animals were randomized into control and dosed groups. Throughout the

study, they were monitored for signs of toxicity. At the end of 104 weeks, all surviving animals

were euthanized, and a complete necropsy was performed. Tissues were fixed, processed,

and examined microscopically by a pathologist.

Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of pulegone to induce gene mutations in bacteria.
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Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) are commonly used.

Methodology:

Preparation: Pulegone is dissolved in a suitable solvent (e.g., DMSO).

Metabolic Activation: The assay is performed both with and without an exogenous

metabolic activation system (S9 mix), typically derived from the livers of Aroclor- or

phenobarbital-induced rats, to mimic mammalian metabolism.

Exposure: The bacterial strains are exposed to various concentrations of pulegone on

minimal glucose agar plates that lack histidine.

Incubation: Plates are incubated for 48-72 hours at 37°C.

Evaluation: If a substance is mutagenic, it will cause the bacteria to revert to a state where

they can synthesize their own histidine, allowing them to grow and form visible colonies.

The number of revertant colonies in the test plates is compared to the number in the

solvent control plates. A significant, dose-dependent increase in revertant colonies

indicates a positive result.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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